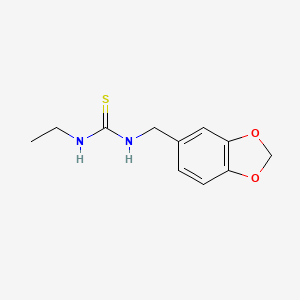
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide, also known as CTAA, is a tetrazole-containing compound that has attracted considerable attention in the field of medicinal chemistry. CTAA is a versatile molecule that has been used in various chemical reactions, and it has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide may exert its biological activities through the modulation of various signaling pathways. For example, 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory pathway. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to exert various biochemical and physiological effects. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been found to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide also has low bioavailability, which limits its therapeutic potential.
Future Directions
There are several future directions for the study of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide. One direction is to investigate the potential of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide as an anticancer agent. Further studies are needed to elucidate the mechanism of action of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide in cancer cells and to determine its efficacy in vivo. Another direction is to explore the use of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide in the treatment of inflammatory and neurodegenerative diseases. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has shown promising results in preclinical studies, and further research is needed to determine its therapeutic potential in humans. Finally, the development of novel 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide derivatives with improved solubility and bioavailability is an area of future research.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide involves the reaction of 4-chlorophenylhydrazine with ethyl acrylate to form the intermediate product, which is then reacted with sodium azide to form the tetrazole ring. The final product is obtained by the reaction of the intermediate product with acryloyl chloride. The overall yield of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide synthesis is around 50%.
Scientific Research Applications
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been extensively studied for its biological and pharmacological activities. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been investigated for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2H-tetrazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O/c11-8-4-1-7(2-5-8)3-6-9(17)12-10-13-15-16-14-10/h1-6H,(H2,12,13,14,15,16,17)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPYPQZRZBZLCS-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710876.png)
![2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5710877.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5710882.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5710888.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)


![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)